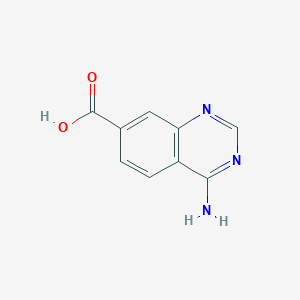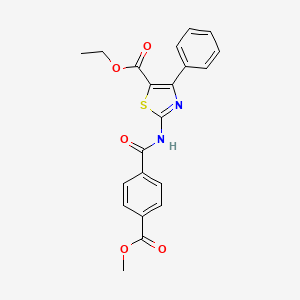
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole rings and quinazoline-2,4-diones have been investigated for their synthesis methodologies and biological activities. For instance, novel bioactive natural product analogs bearing the 1,2,4-oxadiazole moiety have been synthesized and demonstrated antitumor activity towards various cell lines, highlighting their potential as anticancer agents (Maftei et al., 2013). Similarly, quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have shown significant inhibitory activities against cancer cell lines, suggesting their application as novel inhibitors of VEGFR2, a key target in tumor growth inhibition (Qiao et al., 2015).
Green Chemistry Approaches
The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide represents a green chemistry approach, utilizing carbon dioxide as a raw material. This strategy aligns with sustainable chemistry goals by transforming CO2, a greenhouse gas, into valuable chemical products. For example, using ionic liquids as dual solvent-catalysts has been reported to efficiently synthesize quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, showcasing an environmentally friendly methodology with potential for broader applications (Lu et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "o-toluidine", "ethyl acetoacetate", "4-methylbenzyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with phosphorus oxychloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Diazotization of o-toluidine with sodium nitrite and hydrochloric acid to form o-tolyl diazonium chloride", "b. Coupling of o-tolyl diazonium chloride with ethyl acetoacetate in the presence of sodium acetate to form ethyl 2-(o-tolylhydrazono)-3-oxobutanoate", "c. Cyclization of ethyl 2-(o-tolylhydrazono)-3-oxobutanoate with hydrazine hydrate to form 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 3: Synthesis of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Esterification of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with 4-methylbenzyl chloride in the presence of sodium bicarbonate to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid 4-methylbenzyl ester", "b. Coupling of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid 4-methylbenzyl ester with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sulfuric acid to form 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS RN |
1207047-07-1 |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
JPGMJBJTSYBGKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)

![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2833417.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)


![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)